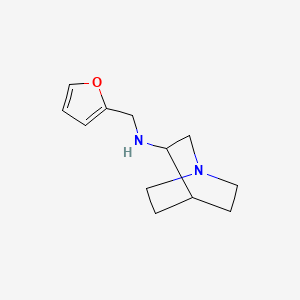![molecular formula C18H26F3N3 B3853423 1-(1-ethyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853423.png)
1-(1-ethyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Übersicht
Beschreibung
1-(1-ethyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPP or TFMPP and is a member of the piperazine family of compounds. EPP is a synthetic compound that has been extensively studied for its pharmacological properties and its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of EPP is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. EPP has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor.
Biochemical and Physiological Effects:
EPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to anxiolytic and antidepressant effects. EPP has also been found to have antipsychotic effects, which may be due to its ability to modulate the activity of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
EPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPP also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are some limitations to the use of EPP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on EPP. One area of research is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Another area of research is to explore its potential therapeutic applications in the treatment of various medical conditions. Additionally, more research is needed to determine the optimal dose and route of administration for EPP and to investigate any potential side effects or safety concerns.
Wissenschaftliche Forschungsanwendungen
EPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. EPP has also been found to have potential applications in the treatment of various medical conditions such as anxiety disorders, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3/c1-2-22-8-6-16(7-9-22)23-10-12-24(13-11-23)17-5-3-4-15(14-17)18(19,20)21/h3-5,14,16H,2,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRXYXQTKCSIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)

![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![4-(4-bromophenyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853383.png)


![4-(4-bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853396.png)

![4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol](/img/structure/B3853406.png)
![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)